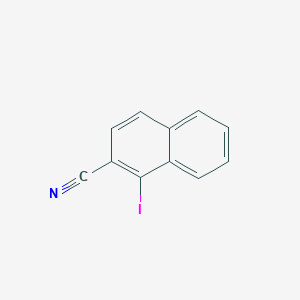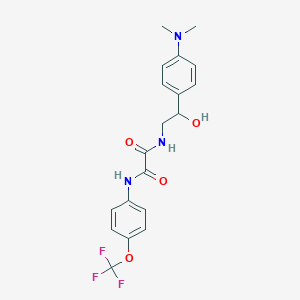
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in various fields, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core, with the two phenyl rings substituted with the dimethylamino and trifluoromethoxy groups. The exact structure would depend on the positions of these substituents on the phenyl rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxalamides in general can undergo various reactions. These include hydrolysis to form amines and oxalic acid, as well as reactions with various nucleophiles at the carbonyl centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents . The dimethylamino group could potentially make the compound a weak base .Wissenschaftliche Forschungsanwendungen
Amide Formation and Chemical Synthesis
Amide Formation by Decarboxylative Condensation : Research has explored the formation of amides through decarboxylative condensation processes involving hydroxylamines and α-ketoacids. This process is significant for synthesizing various amides, highlighting the compound's role in facilitating complex organic reactions and contributing to the development of new synthetic methodologies (Ju et al., 2011).
Insecticidal Activity
Methylene Group Modifications and Insecticidal Efficacy : Investigations into the structural modification of phenylacetamides, including the introduction of fluoromethoxy groups, have shown that these alterations can significantly impact insecticidal activity. These studies are crucial for the development of novel insecticides with enhanced efficacy and specificity (Samaritoni et al., 1999).
Novel Materials and Optical Properties
Nonlinear Optical Absorption : The compound's derivatives have been studied for their nonlinear optical properties, indicating potential applications in optical device technology. Such properties are essential for developing materials that can be used in lasers, optical limiters, and other photonic devices (Rahulan et al., 2014).
Biochemical Applications
Surface Charge and Hydration in Biomembranes : Research on derivatives of this compound has provided insights into the interaction between surface charge and hydration in biomembranes. These findings are crucial for understanding cell membrane properties and could inform the development of new biochemical methods and materials (Duportail et al., 2004).
Copper-Catalyzed Reactions
Copper-Catalyzed Hydroxylation : The catalytic potential of derivatives of this compound in the hydroxylation of (hetero)aryl halides under mild conditions has been explored. This research is pivotal for advancing copper-catalyzed reactions, offering efficient and environmentally friendly alternatives for organic synthesis (Xia et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, future work could involve studying its physical properties and potential applications .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-25(2)14-7-3-12(4-8-14)16(26)11-23-17(27)18(28)24-13-5-9-15(10-6-13)29-19(20,21)22/h3-10,16,26H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCRQPFVIDXFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)
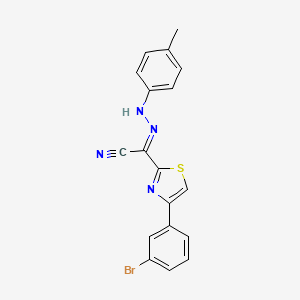
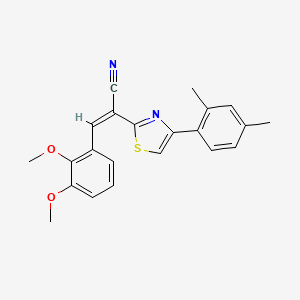

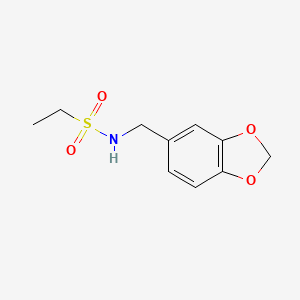
![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)
![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)
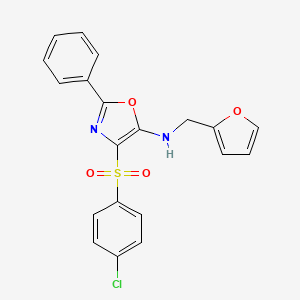
![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)

